3-nitrobenzaldehyde thiosemicarbazone
Overview
Description
3-Nitrobenzaldehyde thiosemicarbazone is a yellow or light orange solid compound that belongs to the family of thiosemicarbazone ligands. It has a molecular formula of C9H9N5O2S and a molecular weight of 243.27 g/mol . The compound’s chemical structure consists of a benzaldehyde moiety attached to a thiosemicarbazone group, which contains a nitrogen-nitrogen double bond and a sulfur atom . This compound is known for its versatility in forming coordination complexes with various metals, making it significant in fields such as coordination chemistry, medicinal chemistry, catalysis, and material science .
Mechanism of Action
Target of Action
The primary target of 3-Nitrobenzaldehyde Thiosemicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has been associated with various diseases, including cancer, rheumatoid arthritis, and muscular dystrophy .
Mode of Action
This compound inhibits the activity of cathepsin B . The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its normal substrate from interacting with it . This results in a decrease in the enzyme’s activity .
Biochemical Pathways
The inhibition of cathepsin B by this compound affects the proteolytic pathways in the cell . As cathepsin B is involved in the degradation of proteins, its inhibition can lead to the accumulation of these proteins, potentially disrupting cellular homeostasis .
Pharmacokinetics
The compound is known to be sparingly soluble in water but dissolves in organic solvents like ethanol, methanol, chloroform, and dichloromethane . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of cathepsin B by this compound can lead to the disruption of protein turnover within the cell . This could potentially affect various cellular processes and lead to cellular dysfunction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by factors such as pH, temperature, and the presence of metal ions or oxidizing agents . Furthermore, its solubility in different solvents could influence its distribution within the body and its interaction with its target .
Biochemical Analysis
Biochemical Properties
3-Nitrobenzaldehyde thiosemicarbazone demonstrates a versatile nature in forming coordination complexes with various metals . The nitrogen and sulfur atoms in its structure serve as potential coordination sites, allowing for the formation of diverse complexes with different metals . These complexes exhibit bioactive properties in medicinal chemistry, serve as catalysts in catalytic processes, and contribute to the development of novel materials with tailored functionalities in material science . The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability .
Cellular Effects
This compound has been shown to exhibit cytotoxic activities against various cancer cell lines . It influences cell function by inducing apoptosis, inhibiting cell proliferation, and disrupting cellular metabolism . The compound affects cell signaling pathways and gene expression, leading to changes in cellular behavior and function . Studies have demonstrated its potential as an anticancer agent, with significant effects on cell viability and growth inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form coordination complexes with metal ions . These complexes can inhibit or activate enzymes, leading to changes in cellular processes . The compound’s interaction with biomolecules, such as proteins and enzymes, results in alterations in their structure and function . Additionally, this compound can modulate gene expression, further influencing cellular activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and interaction with other compounds . The compound is generally stable under normal conditions, but factors such as pH, temperature, and the presence of metal ions or oxidizing agents can influence its stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits significant anticancer activity, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I metabolic reactions such as dehydrogenation, hydroxylation, oxidative desulfuration, and demethylation . These metabolic processes can influence the compound’s bioavailability, activity, and excretion . The interaction with enzymes and cofactors during these metabolic pathways can also affect the compound’s efficacy and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within the body can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzaldehyde thiosemicarbazone can be synthesized by reacting 3-nitrobenzaldehyde with thiosemicarbazide in an ethanol/water mixture, with a few drops of acetic acid at room temperature . The reaction typically proceeds within 4 hours, yielding the desired thiosemicarbazone derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic route as described above, scaled up for larger production volumes. The reaction conditions may be optimized for efficiency and yield, considering factors such as solvent choice, temperature control, and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metal ions due to its nitrogen and sulfur atoms serving as coordination sites.
Oxidation and Reduction: The compound can participate in redox reactions, influenced by the presence of metal ions or oxidizing agents.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts such as copper(II) chloride, nickel(II) sulfate, or cobalt(II) nitrate in an appropriate solvent like ethanol or methanol.
Oxidation and Reduction: Conditions may vary, but common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products:
Coordination Complexes: Diverse metal complexes with potential bioactive properties.
Oxidation Products: Depending on the specific conditions, various oxidized derivatives of the thiosemicarbazone.
Scientific Research Applications
3-Nitrobenzaldehyde thiosemicarbazone has garnered significant interest in multiple scientific disciplines:
Coordination Chemistry: Used as a ligand to form metal complexes with unique properties.
Medicinal Chemistry: Exhibits bioactive properties, including potential anticancer and antimicrobial activities.
Catalysis: Serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: Contributes to the development of novel materials with tailored functionalities.
Comparison with Similar Compounds
4-Nitrobenzaldehyde thiosemicarbazone: Similar structure but with a nitro group at the para position.
3-Methoxybenzaldehyde thiosemicarbazone: Contains a methoxy group instead of a nitro group.
Uniqueness: 3-Nitrobenzaldehyde thiosemicarbazone is unique due to its specific substitution pattern, which influences its reactivity and coordination properties. The presence of the nitro group at the meta position enhances its ability to form stable complexes with various metals, making it particularly valuable in coordination chemistry and related applications .
Properties
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-2-1-3-7(4-6)12(13)14/h1-5H,(H3,9,11,15)/b10-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRJOBJZEOGDLA-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425937 | |
Record name | 3-Nitrobenzaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5706-76-3 | |
Record name | NSC76228 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrobenzaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-nitrobenzaldehyde thiosemicarbazone?
A1: this compound has the molecular formula C8H8N4O2S []. Structural analysis reveals that the molecule exists in an E configuration around both C=N bonds [].
Q2: How does this compound interact with metal ions?
A2: Research suggests that this compound acts as a bidentate ligand, coordinating with metal ions like Cu(II) and Co(II) [, ]. This interaction leads to the formation of octahedral complexes, where two molecules of the thiosemicarbazone ligate to the central metal ion [, ].
Q3: What are the potential applications of this compound and its metal complexes?
A3: Studies have explored the antibacterial activity of this compound metal complexes [, ]. These complexes exhibited promising in vitro activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis [, ]. Further research is needed to investigate their potential as antibacterial agents.
Q4: What electrochemical properties have been observed for this compound?
A4: Electrochemical studies using nano-γ-Al2O3 modified electrodes revealed a quasi-reversible redox behavior for this compound []. The formal potential of this redox reaction was found to be pH-dependent, shifting negatively with increasing pH values [].
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